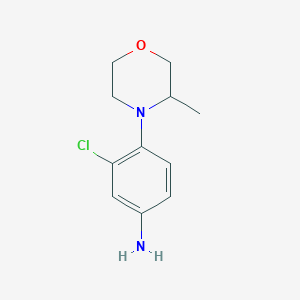

3-Chloro-4-(3-methylmorpholin-4-yl)aniline

Description

3-Chloro-4-(3-methylmorpholin-4-yl)aniline is a substituted aniline derivative featuring a chloro group at the 3-position and a 3-methylmorpholin-4-yl group at the 4-position of the benzene ring. The morpholine moiety introduces a heterocyclic amine, which can enhance solubility and influence interactions with biological targets. Substituted anilines are critical intermediates in pharmaceuticals, particularly in kinase inhibitors and antiparasitic agents, where substituent variations modulate activity and pharmacokinetics .

Properties

IUPAC Name |

3-chloro-4-(3-methylmorpholin-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-8-7-15-5-4-14(8)11-3-2-9(13)6-10(11)12/h2-3,6,8H,4-5,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGGIFLBAALOKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(3-methylmorpholin-4-yl)aniline typically involves the reaction of 3-chloroaniline with 3-methylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(3-methylmorpholin-4-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

Chemistry: 3-Chloro-4-(3-methylmorpholin-4-yl)aniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new chemical entities and materials .

Biology: In biological research, this compound is used to study the effects of aromatic amines on biological systems. It is also employed in the development of bioactive molecules and pharmaceuticals .

Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways .

Industry: In the industrial sector, 3-Chloro-4-(3-methylmorpholin-4-yl)aniline is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3-methylmorpholin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 4-position of the aniline ring significantly impacts solubility, melting point, and molecular weight:

- Key Observations: Morpholine-containing derivatives (e.g., ) generally exhibit better solubility in polar solvents due to the amine group’s hydrogen-bonding capacity. Phenoxy or benzyloxy substituents (e.g., ) reduce water solubility, limiting bioavailability in drug formulations.

Biological Activity

3-Chloro-4-(3-methylmorpholin-4-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with biological targets, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chlorinated aniline moiety and a morpholine ring, which contributes to its solubility and biological activity. The chemical formula for 3-Chloro-4-(3-methylmorpholin-4-yl)aniline is C₁₁H₁₄ClN₂O, indicating the presence of chlorine, nitrogen, and oxygen atoms that play crucial roles in its reactivity and biological interactions.

Interaction with Biological Targets

The biological activity of 3-Chloro-4-(3-methylmorpholin-4-yl)aniline is primarily linked to its ability to interact with specific enzymes and receptors. Research indicates that the morpholine ring enhances binding affinity to various molecular targets, potentially modulating critical biological pathways.

- Enzyme Inhibition : Studies have shown that compounds similar to 3-Chloro-4-(3-methylmorpholin-4-yl)aniline exhibit inhibitory effects on various enzymes involved in cancer pathways. For instance, the compound may inhibit kinases that are crucial for tumor growth and progression.

- Receptor Modulation : The aniline portion allows for interaction with neurotransmitter receptors, which may lead to potential therapeutic effects in neuropharmacology.

Case Studies

Several studies have highlighted the pharmacological potential of 3-Chloro-4-(3-methylmorpholin-4-yl)aniline:

- Antitumor Activity : A study on aniline derivatives demonstrated that chlorinated anilines exhibit significant antitumor activity against various cancer cell lines. The structure-activity relationship (SAR) indicated that the presence of chlorine at the 3-position enhances cytotoxicity against solid tumors compared to leukemias .

- Metabolic Studies : Research employing radiolabeling techniques has shown that compounds similar to 3-Chloro-4-(3-methylmorpholin-4-yl)aniline undergo rapid metabolism, resulting in various metabolites that may also contribute to biological activity. For instance, metabolic profiling revealed significant transformations such as N-acetylation and hydroxylation .

Synthesis

The synthesis of 3-Chloro-4-(3-methylmorpholin-4-yl)aniline typically involves:

- Chlorination : Starting with 4-(3-methylmorpholin-4-yl)aniline, chlorination at the para position can be achieved using reagents like phosphorus pentachloride or thionyl chloride.

- Purification : The product is purified through recrystallization or chromatography methods to ensure high purity for biological testing.

Comparative Analysis

To better understand the unique properties of 3-Chloro-4-(3-methylmorpholin-4-yl)aniline, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Morpholine | 0.97 | Lacks the aniline moiety; simpler structure |

| 3-Methylmorpholine | 0.97 | Does not contain the carbonyl or aniline groups |

| 4-Morpholinecarboxylic acid | 0.76 | Contains a carboxylic acid group instead of aniline |

| 3-(Morpholin-4-ylmethyl)aniline | 0.95 | Contains a morpholine but lacks methyl substitution |

| 3-Chloro-4-(3-methylmorpholin-4-yl)aniline | 0.79 | Chlorine substitution alters reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.